Diphthamide - 75645-22-6

Diphthamide

Catalog Number: EVT-1564978
CAS Number: 75645-22-6
Molecular Formula: C13H24N5O3+
Molecular Weight: 298.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diphthamide is a quaternary ammonium ion that is the derivative of L-histidine having a 4-amino-4-oxo-3-(trimethylammonio)butyl group at the 2-position of the imidazole ring. It is a tautomer of a diphthamide zwitterion.
Source and Classification

Diphthamide is synthesized from S-adenosylmethionine through a series of enzymatic reactions involving several diphthamide synthesis factors, including Dph1 to Dph7. The classification of diphthamide encompasses its role as a post-translational modification, specifically categorized under amino acid modifications that affect protein function and interaction dynamics.

Synthesis Analysis

The biosynthesis of diphthamide occurs through a well-defined pathway involving four main steps:

  1. Transfer of 3-amino-3-carboxypropyl Group: The first step involves transferring the 3-amino-3-carboxypropyl (ACP) group from S-adenosylmethionine to the imidazole ring of histidine 715 on eEF2. This reaction is facilitated by the proteins Dph1 to Dph4, which form a complex necessary for this transfer .
  2. Methylation: Following the initial transfer, the ACP moiety undergoes trimethylation, catalyzed by Dph5, resulting in the formation of diphthine. This step utilizes S-adenosylmethionine as a methyl donor .
  3. Demethylation: The next step involves demethylation of the methylated carboxylate group to form diphthine .
  4. Amidation: Finally, diphthine is converted into diphthamide through an amidation reaction that requires ATP and ammonium ions, catalyzed by Dph6 and Dph7 .
Molecular Structure Analysis

The molecular structure of diphthamide can be represented as 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine. Its structure is characterized by a modified histidine residue that incorporates an ACP group along with three methyl groups attached to the nitrogen atom .

Structural Data

  • Molecular Formula: C_11H_18N_4O_4
  • Molecular Weight: Approximately 286.28 g/mol
  • Key Functional Groups: Amido, quaternary ammonium, carboxylic acid.
Chemical Reactions Analysis

Diphthamide participates in several key chemical reactions:

  • ADP-Ribosylation by Diphtheria Toxin: The most significant reaction involving diphthamide is its modification by diphtheria toxin, which adds an ADP-ribose moiety to the diphthamide residue on eEF2, leading to inhibition of protein synthesis .
  • Formation of Diphthine: During its biosynthesis, diphthamide is formed from diphthine through an ATP-dependent amidation process .
Mechanism of Action

The mechanism of action for diphthamide primarily revolves around its role in protein synthesis:

  1. Modification Site: Diphthamide is specifically located on histidine 715 of eEF2.
  2. Functionality: The presence of diphthamide enhances the fidelity and efficiency of translation by eEF2 during protein synthesis. When modified by toxins or during certain cellular responses, it can lead to significant disruptions in translation and cell viability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar functional groups.

Chemical Properties

  • Stability: Diphthamide is stable under physiological conditions but can be modified or degraded under specific enzymatic reactions.
  • Reactivity: Highly reactive towards ADP-ribosylating agents like diphtheria toxin.
Applications

Diphthamide has several scientific uses:

  • Biological Research: It serves as a model for studying post-translational modifications and their impacts on protein function.
  • Toxin Studies: Understanding how diphthamide interacts with toxins such as diphtheria toxin can aid in developing therapeutic strategies against bacterial infections.
  • Genetic Studies: Mutants deficient in diphthamide synthesis provide insights into gene function related to protein synthesis and cellular stress responses .
Structural Characterization of Diphthamide

Chemical Composition and Stereochemical Analysis

Diphthamide (C₁₃H₂₄N₅O₃; molecular weight 298.37 g/mol) is a complex post-translational modification derived from histidine in eukaryotic and archaeal elongation factor 2 (eEF2). Its structure was resolved as 2-[3-carboxyamido-3-(trimethylammonio)propyl]histidine through NMR spectroscopy and fast atom bombardment mass spectrometry [7] [8]. Key structural features include:

  • A histidine imidazole ring modified at the C2 position.
  • A 3-amino-3-carboxypropyl (ACP) chain transferred from S-adenosylmethionine (SAM).
  • A terminal trimethylammonium group.

Stereochemical analysis reveals an unresolved discrepancy: X-ray crystallography suggests an R configuration at the ACP’s third carbon [8], whereas biosynthetic pathways predict retention of SAM’s S configuration. This ambiguity necessitates higher-resolution structural studies.

Table 1: Atomic-Level Features of Diphthamide

ComponentChemical GroupStereochemical Notes
Histidine backboneImidazole ring (C2 modified)Planar geometry confirmed by NMR
ACP side chain-CH₂-CH₂-CH(NH₃⁺)-COO⁻Chirality at C3 under debate (R vs. S)
Terminal modificationN-trimethylammoniumFixed positive charge at physiological pH

Post-Translational Modification of Histidine in eEF2

Diphthamide biosynthesis occurs via a conserved three-step pathway:

  • Radical-Mediated ACP Transfer: The Fe-S cluster enzyme Dph2 (archaea) or the Dph1-Dph4 complex (eukaryotes) cleaves SAM’s Cγ–S bond, generating a 3-amino-3-carboxypropyl radical. This radical attacks His715 (human numbering) to form an initial C–C bond [1] [8]. Unlike canonical radical SAM enzymes, no 5′-deoxyadenosyl radical is produced.
  • Trimethylation: Dph5 methylates the ACP amino group using SAM, yielding diphthine methyl ester.
  • Amidation: Dph6 amidates the carboxyl group using ATP and ammonium, producing mature diphthamide [8].

This modification strictly depends on anaerobic conditions and a reducing environment due to the oxygen sensitivity of the Fe-S clusters in Dph2/Dph1 [1].

Table 2: Enzymatic Steps in Diphthamide Biosynthesis

StepReactionEnzyme ComplexCofactorsOutput
1ACP radical transfer to HisDph2 (archaea) or Dph1-Dph4 (eukaryotes)[4Fe-4S] cluster, SAM, reductant2-ACP-histidine
2Trimethylation of amino groupDph5SAMDiphthine methyl ester
3Amidation of carboxyl groupDph6ATP, NH₄⁺Diphthamide

Comparative Structural Features in Archaea and Eukaryotes

Diphthamide’s core structure is conserved across archaea and eukaryotes, but biosynthetic machinery differs:

  • Archaea: A minimal pathway requires only dph2, dph5, and dph6 genes. Pyrococcus horikoshii Dph2 functions as a homodimer with one [4Fe-4S] cluster per monomer, catalyzing ACP transfer independently [1] [3].
  • Eukaryotes: Five genes (DPH1DPH5) are essential. Dph1 and Dph2 form a heterodimer homologous to archaeal Dph2, while Dph3–Dph4 act as accessory proteins stabilizing the Fe-S cluster [8] [9].

Notably, evolutionary losses occur in specific archaeal lineages (e.g., Korarchaeota) and parabasalids, correlating with EF2 gene duplications and functional divergence [3].

Table 3: Evolutionary Conservation of Diphthamide Machinery

ComponentArchaeaEukaryotesKey Variations
Core modifying enzymeDph2 homodimerDph1-Dph2 heterodimerEukaryotes require Dph3-Dph4 for stability
Fe-S cluster coordinationCys59, Cys163, Cys287 (P. horikoshii)Conserved cysteines in Dph1/Dph2Identical [4Fe-4S] ligation
Gene distributiondph2, dph5, dph6 in most speciesDPH1DPH7 in yeast/humansAsgard archaea retain all ancestral genes

X-ray Crystallography and NMR-Based Confirmation of Diphthamide Architecture

High-resolution structural techniques have validated diphthamide’s architecture:

  • X-ray Crystallography: Structures of P. horikoshii Dph2 (2.1–2.3 Å resolution) revealed a homodimer with each monomer housing a [4Fe-4S] cluster coordinated by three cysteine residues. The cluster’s proximity to SAM’s binding site supports Cγ–S bond cleavage [1] [8]. Eukaryotic eEF2-diphthamide complexes (3.5–4.0 Å resolution) confirm the modified histidine’s placement within the ribosomal decoding center [8] [9].
  • NMR Spectroscopy: Studies in ²H₂O characterized chemical shifts of diphthamide protons, showing pH-dependent behavior for imidazole ring protons (δ 7.8–8.5 ppm) and ACP methylene groups (δ 2.5–3.2 ppm). Natural abundance ¹³C NMR identified seven carbons from the ACP modification [7].

Limitations persist in resolving the stereochemical ambiguity at the ACP’s third carbon, partly due to moderate resolution in EF2 complex structures (≥3.5 Å) [8].

Properties

CAS Number

75645-22-6

Product Name

Diphthamide

IUPAC Name

(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate

Molecular Formula

C13H24N5O3+

Molecular Weight

298.36 g/mol

InChI

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1

InChI Key

FOOBQHKMWYGHCE-RGURZIINSA-O

SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N

Synonyms

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine
diphthamide

Canonical SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N

Isomeric SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N

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